1,4-Benzodioxan, 7-methyl-6-nitro-
Description
Significance of the 1,4-Benzodioxane (B1196944) Scaffold in Chemical Research
The 1,4-benzodioxane core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous synthetic and naturally occurring compounds with a wide array of biological activities. cymitquimica.commdpi.comcymitquimica.com This heterocyclic system, consisting of a benzene (B151609) ring fused to a 1,4-dioxane (B91453) ring, is a key structural element in various pharmaceuticals. nih.govunimi.it For instance, Doxazosin, a drug used to treat hypertension, features this moiety. nih.govunimi.it
The versatility of the 1,4-benzodioxane scaffold stems from its unique three-dimensional structure and its ability to interact with various biological targets. Researchers have successfully developed 1,4-benzodioxane derivatives as antagonists for adrenergic and serotoninergic receptors, as well as agents with anticancer and antibacterial properties. mdpi.com The inherent chirality of many 2-substituted 1,4-benzodioxanes further adds to their potential for developing stereospecific therapeutic agents. cymitquimica.com
The broad spectrum of activities associated with this scaffold includes:
Antihypertensive agents: By blocking alpha-1 adrenergic receptors. cymitquimica.com
Anticancer agents: Showing cytotoxic effects in various cancer cell lines. cymitquimica.com
5-HT1A receptor agonists: With potential applications as antidepressants and neuroprotective agents. cymitquimica.com
Anti-inflammatory and antioxidant properties: Exhibited by various derivatives. nih.gov
Rationale for Investigating Nitro- and Methyl-Substituted 1,4-Benzodioxanes
The introduction of nitro (NO₂) and methyl (CH₃) groups onto the aromatic ring of the 1,4-benzodioxane scaffold is a deliberate strategy in medicinal chemistry to modulate the compound's properties. The presence and position of these substituents can profoundly impact the electronic and steric characteristics of the molecule, thereby influencing its biological activity.
The nitro group is a strong electron-withdrawing group, which can significantly alter the electron density of the benzene ring. This can affect the compound's ability to participate in various intermolecular interactions, such as hydrogen bonding and pi-stacking, which are crucial for binding to biological receptors. The presence of a nitro group can also be a precursor for the synthesis of other functional groups, such as amines, which can then be further modified.
The methyl group , in contrast, is an electron-donating group. Its presence can increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. The steric bulk of the methyl group can also play a role in determining the selectivity of the compound for a particular receptor subtype.
The specific placement of these groups at the 7- and 6-positions, as in 1,4-Benzodioxan, 7-methyl-6-nitro- , would create a unique electronic and steric profile. The investigation of such a compound would be driven by the desire to understand how this specific substitution pattern influences its interaction with biological targets and to explore its potential as a lead compound for drug discovery.
While specific research on the biological activity of 1,4-Benzodioxan, 7-methyl-6-nitro- is not widely published, a database from the U.S. Army Armament Research & Development Command reports an acute toxicity value (LD50) in mice, suggesting some level of biological interaction. exlibrisgroup.com
Structural Elucidation Challenges and Advanced Methodologies for Substituted Benzodioxanes
The unambiguous determination of the structure of substituted benzodioxanes, particularly the regiochemistry of the substituents on the benzene ring, presents a significant challenge. The synthesis of these compounds can often lead to a mixture of isomers, and their separation and identification require sophisticated analytical techniques. mdpi.com
Advanced methodologies are crucial for the precise structural elucidation of these compounds:
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques are indispensable for determining the connectivity of atoms and the relative positions of substituents. For instance, Heteronuclear Multiple Bond Correlation (HMBC) experiments can provide crucial information about the long-range coupling between protons and carbons, helping to definitively assign the positions of substituents on the aromatic ring. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. Fragmentation patterns observed in MS/MS experiments can also provide valuable structural information.
X-ray Crystallography: When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive three-dimensional structure of the molecule, confirming the connectivity and stereochemistry.
The synthesis of specific isomers often requires carefully designed synthetic routes, sometimes involving protecting groups and regioselective reactions to control the position of the incoming substituents. mdpi.com
Overview of Research Trajectories for Novel Substituted Benzodioxane Systems
The field of substituted 1,4-benzodioxanes continues to be an active area of research, with several promising trajectories:
Development of Novel Therapeutic Agents: Researchers are continuously exploring new substitution patterns on the benzodioxane scaffold to develop more potent and selective drugs for a variety of diseases, including cancer, cardiovascular disorders, and central nervous system disorders. cymitquimica.com
Exploration of New Biological Targets: Efforts are underway to identify new biological targets for 1,4-benzodioxane derivatives, expanding their therapeutic potential beyond the well-established receptor systems.
Green Synthesis Approaches: There is a growing interest in developing more environmentally friendly and efficient methods for the synthesis of substituted benzodioxanes.
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are being conducted to understand the precise relationship between the chemical structure of these compounds and their biological activity, which is crucial for the rational design of new and improved derivatives.
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-6-nitro-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-4-8-9(14-3-2-13-8)5-7(6)10(11)12/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIVECGQHFGMMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90208553 | |
| Record name | 1,4-Benzodioxan, 7-methyl-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59820-83-6 | |
| Record name | 1,4-Benzodioxan, 7-methyl-6-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059820836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC162115 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162115 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzodioxan, 7-methyl-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Elucidation of 1,4 Benzodioxan, 7 Methyl 6 Nitro
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Determination
NMR spectroscopy is the cornerstone for determining the precise structure of 1,4-Benzodioxan, 7-methyl-6-nitro-. By analyzing proton (¹H) and carbon-13 (¹³C) spectra, along with two-dimensional correlation experiments, the connectivity and spatial arrangement of atoms can be definitively established.
Proton NMR (¹H NMR) for Aromatic and Aliphatic Regions
The ¹H NMR spectrum of 1,4-Benzodioxan, 7-methyl-6-nitro- is expected to show distinct signals corresponding to the protons in different chemical environments. The aromatic region would be simplified due to the substitution pattern. The protons on the benzene (B151609) ring at positions 5 and 8 would each appear as a singlet, as they have no adjacent protons to couple with. The electron-withdrawing nitro group at position 6 and the electron-donating methyl group at position 7 significantly influence the chemical shifts of these aromatic protons. The proton at C-5 is expected to be downfield due to the deshielding effect of the adjacent nitro group, while the proton at C-8 will be further upfield.
The aliphatic region is characterized by the protons of the dioxane ring and the methyl group. The four protons on the dioxane ring (at C-2 and C-3) are chemically equivalent but magnetically non-equivalent, typically appearing as a complex multiplet or two separate multiplets. scirp.org The methyl group attached to C-7 will present as a sharp singlet, as it is not coupled to any other protons.
Table 1: Predicted ¹H NMR Chemical Shifts for 1,4-Benzodioxan, 7-methyl-6-nitro- (Predicted values based on analogous structures)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-5 (Aromatic) | ~7.5 - 7.8 | Singlet (s) |
| H-8 (Aromatic) | ~6.8 - 7.0 | Singlet (s) |
| -OCH₂CH₂O- (Dioxane) | ~4.2 - 4.4 | Multiplet (m) |
| -CH₃ (Methyl) | ~2.2 - 2.4 | Singlet (s) |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides a map of the carbon framework. For 1,4-Benzodioxan, 7-methyl-6-nitro-, a total of nine distinct carbon signals are expected, as the molecule has no symmetry. The chemical shifts are influenced by the attached functional groups and hybridization.
The aromatic region will display six signals. The carbons bearing the nitro group (C-6) and the methyl group (C-7), along with the two carbons fused to the dioxane ring (C-4a, C-8a), will appear as quaternary signals, which are typically weaker in intensity. youtube.com The carbons bearing protons (C-5 and C-8) will show stronger signals. The aliphatic region will contain signals for the two equivalent carbons of the dioxane ring and the carbon of the methyl group, which will be found at the most upfield positions.
Table 2: Predicted ¹³C NMR Chemical Shifts for 1,4-Benzodioxan, 7-methyl-6-nitro- (Predicted values based on analogous structures)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-5 | ~115 - 120 |
| C-8 | ~118 - 122 |
| C-4a / C-8a | ~140 - 145 |
| C-6 (-NO₂) | ~145 - 150 |
| C-7 (-CH₃) | ~130 - 135 |
| C-2 / C-3 (Dioxane) | ~64 - 66 |
| -CH₃ (Methyl) | ~15 - 20 |
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Regioisomer Identification
Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for confirming the substitution pattern and distinguishing 1,4-Benzodioxan, 7-methyl-6-nitro- from its regioisomers, such as 6-methyl-7-nitro-1,4-benzodioxan.
HSQC: This experiment correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signals (H-5, H-8) to their corresponding carbon signals (C-5, C-8) and the dioxane proton multiplet to the C-2/C-3 signal.
HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity across quaternary carbons. Key expected correlations would include:
The methyl protons (-CH₃) correlating to C-7, C-6, and C-8. The correlation to the nitro-substituted C-6 would be a key piece of evidence for the proposed structure.
The aromatic proton H-5 correlating to C-4a, C-6, and C-7.
The aromatic proton H-8 correlating to C-4a, C-6, and C-7.
These long-range correlations provide an unambiguous map of the molecule's framework, confirming the 7-methyl-6-nitro substitution pattern. unimi.itmdpi.com
Variable Temperature NMR for Conformational Dynamics
The 1,4-dioxane (B91453) ring is not planar and exists in a dynamic equilibrium between two half-chair or twisted-boat conformations. researchgate.net Variable Temperature (VT) NMR studies can be employed to investigate these conformational dynamics. At room temperature, the interconversion between conformers is typically fast on the NMR timescale, resulting in averaged signals for the dioxane protons. As the temperature is lowered, this interconversion can be slowed, potentially leading to the decoalescence of the dioxane proton signals into a more complex pattern, representing the individual axial and equatorial protons of a single frozen conformation. Analysis of the spectra at different temperatures allows for the calculation of the activation energy barrier for this ring-flipping process. researchgate.netsigmaaldrich.com
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Structure
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov
The IR spectrum of 1,4-Benzodioxan, 7-methyl-6-nitro- would be dominated by strong absorptions from the nitro group. Specifically, two distinct, strong bands are expected: one for the asymmetric stretching vibration (ν_as(NO₂)) and another for the symmetric stretching vibration (ν_s(NO₂)). scirp.org Other key absorptions include C-H stretching from the aromatic ring, the methyl group, and the dioxane ring's methylene (B1212753) groups. The C-O-C ether linkages of the dioxane ring will also produce characteristic stretching bands. scirp.orgscirp.org
Table 3: Predicted Principal IR Absorption Bands for 1,4-Benzodioxan, 7-methyl-6-nitro-
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Asymmetric Stretch | -NO₂ | ~1520 - 1560 | Strong |
| Symmetric Stretch | -NO₂ | ~1340 - 1370 | Strong |
| Aromatic C-H Stretch | Ar-H | ~3050 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | -CH₃, -CH₂- | ~2850 - 3000 | Medium |
| Aromatic C=C Stretch | Ar C=C | ~1580, ~1480 | Medium-Strong |
| Asymmetric C-O-C Stretch | Aryl Ether | ~1250 - 1280 | Strong |
| Symmetric C-O-C Stretch | Aliphatic Ether | ~1050 - 1100 | Strong |
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the carbon skeleton, which are often more Raman-active. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 1,4-Benzodioxan, 7-methyl-6-nitro- (molecular formula C₉H₉NO₄), the molecular weight is 195.17 g/mol . In an ESI-MS (Electrospray Ionization Mass Spectrometry) experiment, the compound would likely be detected as a protonated molecule [M+H]⁺ at m/z 196.
The fragmentation pattern in a mass spectrum provides a molecular fingerprint. The most stable fragments often produce the most intense peaks. For this compound, characteristic fragmentation pathways would include:
Loss of the nitro group: A primary fragmentation would be the loss of a nitro radical (•NO₂) to give a fragment at m/z 149.
Loss of a methyl radical: Cleavage of the methyl group (•CH₃) would result in a fragment at m/z 180.
Fragmentation of the dioxane ring: The dioxane ring can undergo cleavage, for instance, by losing ethylene (B1197577) oxide (C₂H₄O), leading to further fragmentation. miamioh.edu
Loss of NO: A common fragmentation for nitroaromatic compounds is the loss of nitric oxide (•NO), which would yield a fragment at m/z 165.
Table 4: Predicted Key Mass Spectrometry Fragments for 1,4-Benzodioxan, 7-methyl-6-nitro-
| m/z Value | Proposed Fragment |
| 196 | [M+H]⁺ |
| 195 | [M]⁺• (Molecular Ion) |
| 180 | [M - CH₃]⁺ |
| 165 | [M - NO]⁺• |
| 149 | [M - NO₂]⁺ |
Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates and Conformational Inversion
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique for studying species with one or more unpaired electrons. bhu.ac.in While 1,4-Benzodioxan, 7-methyl-6-nitro- in its ground state is a diamagnetic molecule with all electrons paired, ESR spectroscopy becomes an invaluable tool for detecting and characterizing any paramagnetic intermediates that may form under certain conditions.
The presence of a nitro group on the aromatic ring suggests that radical anions of 1,4-Benzodioxan, 7-methyl-6-nitro- could be generated, for instance, through electrochemical reduction. researchgate.net The ESR spectrum of such a radical anion would provide a wealth of information. The interaction of the unpaired electron with the nitrogen nucleus of the nitro group and with the various protons on the molecule would result in a characteristic hyperfine splitting pattern. researchgate.net Analysis of these splitting constants would allow for the mapping of the spin density distribution across the molecule, revealing how the unpaired electron is delocalized over the aromatic ring and the nitro group.
Furthermore, ESR spectroscopy can be employed to investigate dynamic processes such as conformational inversion. The 1,4-dioxan ring is not planar and can exist in different conformations, such as chair, boat, and twist-boat forms. scirp.org Temperature-dependent ESR studies could, in principle, reveal the kinetics of the interconversion between these conformers if a paramagnetic center is present. The changes in the line shape of the ESR spectrum as a function of temperature would provide information on the energy barriers associated with this conformational inversion.
Table 1: Hypothetical ESR Hyperfine Coupling Constants for the Radical Anion of 1,4-Benzodioxan, 7-methyl-6-nitro-
| Nucleus | Hyperfine Coupling Constant (Gauss) |
| ¹⁴N (nitro group) | aN ≈ 9-14 |
| ¹H (methyl group) | aH ≈ 3-5 |
| ¹H (aromatic ring) | aH ≈ 1-4 |
| ¹H (dioxan ring) | aH < 1 |
This table is illustrative and shows expected ranges for hyperfine coupling constants based on data for similar nitro-aromatic radical anions. Actual values would need to be determined experimentally.
High-Resolution Separation Techniques Coupled with Spectroscopy (e.g., Gas Chromatography-Molecular Rotational Resonance (GC-MRR)) for Isomeric Differentiation and Structural Information
The synthesis of substituted benzodioxans can often lead to the formation of multiple isomers. For instance, the nitration of 7-methyl-1,4-benzodioxan could potentially yield isomers other than the 6-nitro product. Differentiating and identifying these isomers can be a significant analytical challenge. mdpi.com Gas Chromatography coupled with Molecular Rotational Resonance (GC-MRR) spectroscopy is an exceptionally powerful technique for this purpose. labcompare.com
MRR spectroscopy measures the rotational transitions of molecules in the gas phase, providing a unique "fingerprint" based on the molecule's precise three-dimensional structure. technologynetworks.com This technique is highly sensitive to the mass distribution of the molecule, making it capable of distinguishing between constitutional isomers, and even conformers, with high confidence. nih.govbrightspec.com
In a GC-MRR experiment, the sample mixture would first be separated by the gas chromatograph. As each component elutes from the column, it would be introduced into the MRR spectrometer. The resulting rotational spectrum for each isomer, including 1,4-Benzodioxan, 7-methyl-6-nitro-, would consist of a unique set of transition frequencies. These frequencies are directly related to the principal moments of inertia of the molecule, which are determined by its atomic arrangement and bond lengths. By comparing the experimentally measured rotational constants with those calculated for different possible isomers using quantum chemical methods, an unambiguous identification can be made without the need for reference standards. brightspec.com
Table 2: Illustrative Rotational Constants for Isomers of Methyl-Nitro-1,4-Benzodioxan
| Compound | A (MHz) | B (MHz) | C (MHz) |
| 1,4-Benzodioxan, 7-methyl-6-nitro- | Hypothetical Value 1 | Hypothetical Value 2 | Hypothetical Value 3 |
| 1,4-Benzodioxan, 6-methyl-7-nitro- | Hypothetical Value 4 | Hypothetical Value 5 | Hypothetical Value 6 |
| 1,4-Benzodioxan, 5-methyl-6-nitro- | Hypothetical Value 7 | Hypothetical Value 8 | Hypothetical Value 9 |
This table presents a hypothetical scenario to illustrate how rotational constants obtained from MRR spectroscopy would differ for various isomers, enabling their unambiguous identification. The values are placeholders and would need to be determined experimentally or through high-level computational chemistry.
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
While ESR and MRR provide valuable information on radical intermediates and gas-phase structures, X-ray crystallography offers a definitive picture of the molecule's arrangement in the solid state. acs.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles.
For 1,4-Benzodioxan, 7-methyl-6-nitro-, an X-ray crystal structure would provide unequivocal proof of the connectivity of the atoms and the substitution pattern on the benzene ring. It would also reveal the conformation of the 1,4-dioxan ring in the solid state, for example, whether it adopts a chair, twisted, or other conformation. Furthermore, the analysis of the crystal packing would shed light on the intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the solid-state architecture. This information is crucial for understanding the physical properties of the compound, such as its melting point and solubility.
Table 3: Hypothetical Crystallographic Data for 1,4-Benzodioxan, 7-methyl-6-nitro-
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Hypothetical Value |
| b (Å) | Hypothetical Value |
| c (Å) | Hypothetical Value |
| β (°) | Hypothetical Value |
| Volume (ų) | Hypothetical Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Hypothetical Value |
| R-factor | < 0.05 |
This table provides an example of the kind of data that would be obtained from a single-crystal X-ray diffraction study. The values are illustrative and contingent on successful crystallization and analysis.
Computational and Theoretical Studies on 1,4 Benzodioxan, 7 Methyl 6 Nitro
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the electronic Schrödinger equation to determine electron distribution, molecular energies, and other electronic properties. wikipedia.org
Ab initio and semi-empirical methods represent two primary classes of quantum chemical calculations that provide a foundational understanding of a molecule's electronic characteristics.
Ab initio methods , meaning "from first principles," use the fundamental constants of physics to solve the electronic Schrödinger equation without relying on experimental data for parameterization. wikipedia.org These methods, such as Hartree-Fock (HF) and more advanced post-Hartree-Fock techniques, aim for high accuracy in predicting chemical properties like electron densities, energies, and molecular structures. wikipedia.orgnih.gov For a molecule like 1,4-Benzodioxan, 7-methyl-6-nitro-, ab initio calculations can provide benchmark data on its geometric parameters (bond lengths and angles), dipole moment, and the energies of its molecular orbitals. The Fragment Molecular Orbital (FMO) method, an ab initio approach, has been successfully used to calculate the binding energies of large biological systems, demonstrating the power of these techniques to handle complex interactions. nih.gov
Semi-empirical methods , in contrast, simplify the complex calculations of Hartree-Fock theory by using parameters derived from experimental data to approximate certain integrals. uni-muenchen.deucsb.edu This makes them significantly faster and applicable to much larger molecules than ab initio methods. ucsb.edu Austin Model 1 (AM1) is a well-known semi-empirical method developed by Michael Dewar and coworkers. wikipedia.org It is an improvement upon the earlier MNDO model and is designed to better handle intermolecular repulsion. ucsb.eduwikipedia.org While their accuracy can be erratic, semi-empirical methods like AM1 are valuable for modeling structure-activity relationships and gaining insights into reactivity trends for a series of similar compounds. ucsb.edunih.gov For 1,4-Benzodioxan, 7-methyl-6-nitro-, AM1 could be used for initial conformational searches and to calculate properties like heats of formation and ionization potentials, providing a rapid assessment of its electronic features.
A comparative overview of these methods is presented below.
| Feature | Ab Initio Methods | Semi-Empirical Methods (e.g., AM1) |
| Basis of Calculation | Based on first principles and physical constants. wikipedia.org | Uses parameters derived from experimental data. uni-muenchen.deucsb.edu |
| Computational Cost | High, limiting calculations to smaller systems. nih.gov | Low, allowing for calculations of large molecules. ucsb.edu |
| Accuracy | Generally high and systematically improvable. | Variable; depends on the parameterization for the specific system. ucsb.edu |
| Typical Applications | Benchmark calculations, small molecule properties, detailed reaction mechanisms. nih.gov | Large systems, initial conformational analysis, QSAR studies. ucsb.edudovepress.com |
Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry. It offers a balance between accuracy and computational cost, making it suitable for a wide range of applications. DFT calculations determine the electronic energy based on the electron density rather than the complex many-electron wavefunction. nih.gov
For 1,4-Benzodioxan, 7-methyl-6-nitro-, DFT is an ideal tool for several key investigations:
Spectroscopic Parameter Prediction: DFT can accurately predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. By calculating these frequencies for a proposed structure, they can be compared with experimental spectra to confirm the molecule's identity and structural assignments. Studies on related molecules like methyl benzoate (B1203000) and various nitrophenols have demonstrated the reliability of DFT methods, such as B3LYP, in reproducing experimental vibrational spectra. researchgate.net
Conformational Analysis: The flexibility of the dioxane ring in 1,4-Benzodioxan, 7-methyl-6-nitro- means it can exist in multiple conformations. DFT calculations can determine the optimized geometry and relative energies of these different conformers (e.g., chair, boat, twist-boat). nih.govresearchgate.net This analysis identifies the most stable, lowest-energy conformation and provides insight into the molecule's three-dimensional shape, which is critical for understanding its interaction with biological targets. For instance, DFT has been used to study the conformational features of related benzodioxaphosphinan-4-ones. researchgate.net
The table below summarizes applications of DFT in studying related molecular systems.
| Application | System Studied | DFT Functional/Basis Set | Key Findings |
| Conformational Analysis | N-Benzhydrylformamides | Not Specified | Calculated rotational barriers for the formyl group, identifying stable syn- and anti-conformers. mdpi.com |
| Conformational Barriers | Chiral porphyrins | Becke88-Perdew86 / double-zeta Slater | Determined conformational energy barriers and showed how the central metal ion influences core distortion. nih.gov |
| Vibrational Spectra | Methyl Benzoate | B3LYP / 6-311+G(d,p) | Calculated harmonic vibrational frequencies showed very good agreement with experimental values. researchgate.net |
Conformational Analysis and Dynamics (e.g., Ring Inversion Barriers)
The non-aromatic dioxane ring in 1,4-Benzodioxan, 7-methyl-6-nitro- is not planar. It adopts puckered conformations, primarily a chair or twist-boat form, to relieve ring strain. The interconversion between these conformations is a dynamic process known as ring inversion. This process involves passing through a higher-energy transition state, and the energy required to do so is called the ring inversion barrier.
Computational methods, particularly DFT, are highly effective for studying these dynamics. nih.govmdpi.com The process involves:
Mapping the Potential Energy Surface (PES): By systematically changing key dihedral angles within the dioxane ring, a PES can be mapped out.
Identifying Stationary Points: Minima on the PES correspond to stable conformers (like the chair form), while first-order saddle points represent the transition states for their interconversion.
Calculating Energy Barriers: The energy difference between a stable conformer and the transition state for inversion gives the activation energy, or barrier, for the ring inversion process.
Studies on related heterocyclic systems demonstrate the utility of this approach. For example, DFT calculations have been used to determine the rotational barriers in N-benzhydrylformamides and the conformational energy barriers in chiral porphyrins, showing excellent agreement with experimental data where available. nih.govmdpi.com For 1,4-Benzodioxan, 7-methyl-6-nitro-, such calculations would reveal the flexibility of the dioxane ring and the rate at which it interconverts between its stable forms, which can influence how the molecule is recognized by a biological receptor.
Reaction Mechanism Elucidation through Computational Modeling
While many synthetic routes to 1,4-benzodioxan derivatives are known, computational modeling can provide a deeper understanding of the underlying reaction mechanisms. cpu.edu.cnresearchgate.netrsc.org A plausible synthesis for 1,4-Benzodioxan, 7-methyl-6-nitro- would involve the formation of the benzodioxan core, followed by functional group manipulation.
Computational modeling, using methods like DFT, can elucidate this process by:
Modeling Reactants, Intermediates, and Products: The geometries and energies of all species along a proposed reaction pathway are calculated.
Locating Transition States (TS): The highest-energy point connecting reactants to products is the transition state. Locating the TS structure is key to understanding the reaction's feasibility.
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy. A lower activation energy implies a faster reaction rate.
Investigating Regioselectivity: In reactions like nitration, where the nitro group can add to different positions on the benzene (B151609) ring, computational models can predict the most likely product by comparing the activation energies of the different possible pathways.
For the synthesis of 1,4-Benzodioxan, 7-methyl-6-nitro-, computational studies could investigate the key steps, such as the Williamson ether synthesis to form the dioxane ring and the subsequent electrophilic aromatic substitution to introduce the nitro group, providing insights that are difficult to obtain through experimental means alone.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To understand the potential biological activity of 1,4-Benzodioxan, 7-methyl-6-nitro-, molecular docking and molecular dynamics (MD) simulations are invaluable tools. These methods predict how a small molecule (a ligand) might bind to a biological macromolecule, such as a protein or enzyme (a target).
Molecular Docking: This technique predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a target's active site. A scoring function is used to estimate the binding affinity, often expressed as a docking score in kcal/mol, with more negative values indicating stronger predicted binding. nih.govnih.gov
Molecular Dynamics (MD) Simulation: Following docking, an MD simulation can be run to assess the stability of the predicted ligand-target complex over time. mdpi.com By simulating the movements of all atoms in a realistic environment, MD can confirm whether the key interactions identified in the docking pose are maintained, providing a more dynamic and accurate picture of the binding event. mdpi.com
Numerous studies have applied these techniques to various 1,4-benzodioxan derivatives to explore their potential as therapeutic agents. These studies provide a blueprint for how 1,4-Benzodioxan, 7-methyl-6-nitro- could be investigated.
| Derivative Class | Biological Target | Docking Software | Key Findings & Docking Scores |
| 1,3,4-Oxadiazole derivatives with 1,4-benzodioxan moiety | Telomerase (PDB: 3DU6) | Not Specified | Compound 6k showed the most potent telomerase inhibition (IC₅₀ = 1.27 µM) and was successfully positioned into the active site. nih.gov |
| 1,4-Benzodioxane (B1196944) thiazolidinedione piperazine (B1678402) derivatives | E. coli FabH | Not Specified | Compound 6j showed the best E. coli FabH inhibitory activity (IC₅₀ = 0.06 µM). Docking showed interaction with key residues in the active site. nih.gov |
| Schiff base derivatives of 1,4-benzodioxan | Tyrosine-tRNA synthetase | Not Specified | Compounds showed strong binding energy to the target, suggesting they could act as novel inhibitors. (-CDOCKER_INTERACTION_ENERGY: ~47 kcal/mol). researchgate.net |
These studies demonstrate that the 1,4-benzodioxan scaffold is a viable starting point for designing inhibitors for various enzymes, and docking simulations are a key tool in this process. nih.govnih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Benzodioxane Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. dovepress.comnih.gov By identifying key molecular properties (descriptors) that correlate with activity, a QSAR model can be used to predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. dovepress.com
A typical QSAR study involves:
Data Set: A collection of molecules with known biological activities.
Descriptor Calculation: For each molecule, various physicochemical, electronic, and structural descriptors are calculated.
Model Building: Statistical methods are used to build an equation that correlates a selection of descriptors with the observed biological activity.
Validation: The model's predictive power is rigorously tested using internal and external validation techniques.
A 3D-QSAR study was performed on a series of 1-(1,4-benzodioxan-2-ylcaronyl)-4-aryloxyalkyl-piperazine analogues to understand their activity as α₁-adrenoceptor antagonists. cpu.edu.cn The study used the Comparative Molecular Field Analysis (CoMFA) method, which generates steric and electrostatic field descriptors.
The resulting model showed good statistical reliability, indicating its predictive power.
| QSAR Model Parameter | Value | Description |
| q² (Cross-validated r²) | 0.753 | A measure of the internal predictive ability of the model. A value > 0.5 is considered good. cpu.edu.cnnih.gov |
| r² (Non-cross-validated r²) | 0.986 | A measure of the goodness of fit of the model to the training data. cpu.edu.cnnih.gov |
The results of this QSAR study provide valuable insights into the structural requirements for α₁-adrenoceptor antagonism in this class of benzodioxane derivatives, which can inform the design of new compounds, potentially including derivatives of 1,4-Benzodioxan, 7-methyl-6-nitro-. cpu.edu.cn
Advanced Research Applications of 1,4 Benzodioxan, 7 Methyl 6 Nitro and Its Analogs
Role as Synthetic Intermediates in Complex Molecule Construction
The 1,4-benzodioxan ring system is a versatile intermediate in the synthesis of more complex molecules, including natural products and pharmacologically active compounds. rsc.org The synthesis of the 1,4-benzodioxan core can be achieved through several methods, often involving the reaction of a catechol derivative with a suitable three-carbon dielectrophile. google.commdpi.com For instance, the reaction of a catechol with epichlorohydrin (B41342) or glycerol (B35011) 1-tosylate acetonide can yield the 1,4-benzodioxan skeleton. google.com Another common approach involves the condensation of a catechol with methyl 2,3-dibromopropionate. mdpi.commdpi.com
Once formed, the 1,4-benzodioxan scaffold can be further elaborated. For example, 1,4-benzodioxan-6-amine (B116551) has been utilized in the synthesis of N-(2-hydroxy-ethyl)-2,3-didehydroazapodophyllotoxins, which exhibit anti-tumor activity, and in the preparation of dioxanoacridinones. researchgate.net Furthermore, 1,4-benzodioxane-6-boronic acid serves as a key reactant in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to produce a range of complex aryl-substituted molecules. sigmaaldrich.com
The presence of substituents on the benzene (B151609) ring, such as the 7-methyl and 6-nitro groups in the title compound, provides additional handles for chemical modification. The nitro group, in particular, is a versatile functional group that can be reduced to an amine, which can then be subjected to a wide array of chemical transformations. frontiersin.org This versatility makes nitro-substituted benzodioxans like 1,4-Benzodioxan, 7-methyl-6-nitro- valuable intermediates for the construction of diverse molecular architectures with potential applications in drug discovery and other areas of chemical research. mdpi.comfrontiersin.org A general synthetic route to substituted 1,4-benzodioxane-2-carboxylates is presented in the table below.
| Starting Material 1 | Starting Material 2 | Reaction Condition | Product |
|---|---|---|---|
| 3-X substituted catechol (X = NO2, Br) | Methyl 2,3-dibromopropionate | Base (e.g., K2CO3), Solvent (e.g., Acetone), Reflux | Mixture of methyl 8-X and 5-X-1,4-benzodioxane-2-carboxylate |
Scaffold Design for Targeted Chemical Biology Probes
The rigid, yet three-dimensional structure of the 1,4-benzodioxan ring system makes it an excellent scaffold for the design of probes to study biological systems. By attaching various functional groups to this core, chemists can create molecules that interact with specific biological targets with high affinity and selectivity.
While the 1,4-benzodioxan scaffold has been explored for various biological activities, its application as an inhibitor for enzymes like FabH (β-ketoacyl-ACP synthase III) and PI3K (phosphoinositide 3-kinase) is not extensively documented in the current scientific literature. These enzymes are significant targets in antibacterial and cancer drug discovery, respectively. researchgate.netresearchgate.netCurrent time information in Brunswick County, US.nih.govbohrium.com However, to date, inhibitors based on the 1,4-benzodioxan framework have not emerged as a major class for these particular enzymes.
In contrast, the 1,4-benzodioxan moiety has been successfully incorporated into potent and selective inhibitors of monoamine oxidase (MAO). nih.gov MAO is a key enzyme in the metabolism of monoamine neurotransmitters, and its inhibition is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease. nih.gov A series of 1,4-benzodioxan-substituted chalcones have been synthesized and evaluated as inhibitors of human MAO-A and MAO-B. Many of these compounds demonstrated significant inhibitory activity, particularly against MAO-B. The structure-activity relationship (SAR) studies revealed that the 1,4-benzodioxan moiety is a crucial pharmacophore for this activity. researchgate.net
| Compound | Structure | hMAO-B IC50 (µM) | Selectivity Index (SI) for hMAO-B |
|---|---|---|---|
| (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b] nih.govspecialchem.comdioxin-6-yl)prop-2-en-1-one (22) | Chalcone with a 3-bromo-4-fluorophenyl group and a 2,3-dihydrobenzo[b] nih.govspecialchem.comdioxin-6-yl group | 0.026 | >1538 |
The 1,4-benzodioxan scaffold has been extensively used in the design of ligands for various G-protein coupled receptors (GPCRs) and ligand-gated ion channels.
Adrenergic Receptors: Derivatives of 1,4-benzodioxan are well-known for their interaction with adrenergic receptors (ARs), particularly the α-adrenoceptors. nih.govspecialchem.comscirp.orgfiveable.me These receptors are involved in the regulation of blood pressure, and their antagonists are used as antihypertensive drugs. mdpi.com A number of 1,4-benzodioxane (B1196944) aryl-piperazine derivatives have been synthesized and shown to possess α-blocking activity. nih.gov
Serotoninergic Receptors: The 1,4-benzodioxan framework has also been incorporated into ligands for serotonin (B10506) (5-HT) receptors. mdpi.combasf.comspecialchem.comnih.govlbl.gov Specifically, analogs have been developed as agonists for the 5-HT1A receptor, which is a target for anxiolytic and antidepressant drugs. mdpi.comnih.govlbl.gov Some 1,4-dioxane (B91453) derivatives, which are structurally related to 1,4-benzodioxans, have been identified as potent 5-HT1A receptor full agonists. nih.govlbl.gov
Nicotinic Acetylcholine (B1216132) Receptors: More recently, the 1,4-benzodioxan scaffold has been employed in the design of ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neurodegenerative diseases. rsc.orgmdpi.comsigmaaldrich.com Unichiral analogues of 2-(2-pyrrolidinyl)-1,4-benzodioxane have been designed as potent and selective α4β2-nAChR partial agonists. The substitution pattern on the benzene ring of the benzodioxane moiety has been shown to be critical for activity and selectivity. mdpi.comsigmaaldrich.com
The ability to systematically modify the 1,4-benzodioxan scaffold has enabled detailed structure-activity relationship (SAR) studies, leading to the development of ligands with high selectivity for specific receptor subtypes.
Adrenergic Receptor Subtype Selectivity: Extensive SAR studies on 1,4-benzodioxan-related compounds have been conducted to understand the structural requirements for affinity and selectivity towards α1-adrenoceptor subtypes (α1A, α1B, and α1D). specialchem.comscirp.org The nature and position of substituents on both the benzodioxan ring and its appended groups have been shown to significantly influence subtype selectivity. specialchem.comscirp.org For example, certain modifications can reverse the selectivity profile from α1A-preferential to α1D-selective. scirp.org
Serotoninergic Receptor and Adrenergic Receptor Selectivity: The stereochemistry of the 1,4-benzodioxan core plays a crucial role in discriminating between α1-adrenergic and 5-HT1A receptors. google.combasf.comspecialchem.com It has been demonstrated that these two receptor families can exhibit reversed enantioselectivity for certain 1,4-dioxane derivatives, where the (S)-enantiomer is potent at the 5-HT1A receptor while the (R)-enantiomer is more active at the α1d-AR subtype. google.combasf.com This highlights the importance of chirality in designing selective ligands.
Nicotinic Acetylcholine Receptor Subtype Selectivity: For nAChR ligands based on the 2-(pyrrolidinyl)-1,4-benzodioxane scaffold, the position of substituents on the aromatic ring is a key determinant of activity and selectivity. mdpi.comsigmaaldrich.com For instance, a 7-hydroxy substituent on the benzodioxane ring can confer potent partial agonism at the α4β2 nAChR, and slight modifications to this substitution pattern can dramatically alter the activity profile at different α4β2 nAChR isoforms. mdpi.comsigmaaldrich.com
| Compound | α1a-AR | α1b-AR | α1d-AR | 5-HT1A Receptor |
|---|---|---|---|---|
| (S)-2 | 6.32 | 6.00 | 6.58 | 8.78 |
| (R)-2 | 6.35 | 6.00 | 6.66 | 6.85 |
| (S)-3 | 7.55 | 7.08 | 8.23 | 7.54 |
| (R)-3 | 8.22 | 7.70 | 8.83 | 6.60 |
Contribution to Advanced Materials Science (e.g., Polymers, Coatings, Adhesives)
The application of 1,4-Benzodioxan, 7-methyl-6-nitro- and its close analogs in the field of advanced materials science, such as in the development of polymers, coatings, and adhesives, is not well-documented in the available literature. While nitro-containing compounds, in general, are used in the synthesis of polymers and energetic materials, specific examples incorporating the 1,4-benzodioxan scaffold for these purposes are scarce. scirp.orgspecialchem.comnih.gov The formulation of coatings and adhesives typically involves various additives to enhance properties like stability and adhesion, but there is no clear evidence to suggest that benzodioxan derivatives are commonly used in these applications. researchgate.netlbl.gov
Application in Methodological Development within Analytical Chemistry
Derivatives of 1,4-benzodioxan have found utility in the development of new analytical methodologies, particularly in the field of medical imaging.
Radiolabeled 1,4-benzodioxan derivatives have been synthesized and evaluated as potential imaging agents for positron emission tomography (PET) and single-photon emission computed tomography (SPECT). specialchem.com For example, [11C]-labeled and [123I]-labeled benzodioxan derivatives have been developed to image α2C-adrenergic receptors and 5-HT4 serotonin receptors in the brain, respectively. specialchem.com These radiotracers allow for the non-invasive in vivo study of receptor distribution and density, which can be valuable for understanding disease states and for the development of new drugs. specialchem.com
The development of these imaging agents involves sophisticated synthetic and analytical techniques to ensure their purity and specific activity. For instance, the synthesis of PET radiotracers with short-lived isotopes like carbon-11 (B1219553) requires rapid and efficient labeling methods. The characterization of these and other 1,4-benzodioxan derivatives often employs a range of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC), contributing to the broader field of analytical chemistry. mdpi.com
Exploration as Antioxidant Agents Based on Structural Features
The investigation into 1,4-benzodioxan derivatives as potential antioxidant agents is a field of active research, driven by the core structure's ability to interact with biological systems. While direct and extensive antioxidant studies on 1,4-Benzodioxan, 7-methyl-6-nitro- are limited in publicly available literature, a robust understanding of its potential can be extrapolated from structure-activity relationship (SAR) studies on analogous compounds. The antioxidant capacity of these molecules is intrinsically linked to their molecular architecture, specifically the nature and position of substituents on the benzodioxan framework.
Influence of Substituents on Antioxidant Activity
The antioxidant activity of a 1,4-benzodioxan derivative is significantly influenced by the electronic properties of the substituents attached to the aromatic ring. These substituents can either enhance or diminish the molecule's ability to neutralize reactive oxygen species (ROS).
Electron-Donating Groups (EDGs): Substituents such as methyl (-CH₃) and methoxy (B1213986) (-OCH₃) groups are electron-donating. They increase the electron density on the aromatic ring, which can facilitate the donation of a hydrogen atom (from a suitably placed hydroxyl group) or an electron to a free radical, thereby stabilizing the radical and terminating oxidative chain reactions. The presence of a methyl group, as in the 7-methyl configuration of the target compound, would generally be expected to contribute favorably to its antioxidant potential. Research on other phenolic antioxidants confirms that electron-donating substituents enhance antioxidant activity. mdpi.com
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups, such as the nitro (-NO₂) group, pull electron density away from the aromatic ring. This deactivation of the ring typically hinders the molecule's ability to act as a conventional free radical scavenger. The strong electron-withdrawing nature of the nitro group at the 6-position of 1,4-Benzodioxan, 7-methyl-6-nitro- would theoretically decrease its capacity to function as a classic hydrogen-donating antioxidant. However, some studies on different heterocyclic structures have shown that the presence of EWGs can, in some contexts, enhance reactivity toward certain radical species through alternative mechanisms. nih.govresearchgate.net For instance, research on benzoxazinic nitrones indicated that the introduction of an electron-withdrawing group could significantly increase antioxidant capacity. researchgate.net
Research Findings in 1,4-Benzodioxan Analogs
To understand the potential of 1,4-Benzodioxan, 7-methyl-6-nitro-, it is instructive to examine the antioxidant activity of its structural analogs. Studies on various substituted 1,4-benzodioxans provide critical insights into the structure-activity relationships governing their antioxidant effects.
A study on 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives explored their antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.net This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. The results showed that the antioxidant activity varied significantly with the nature of the substituent. For example, a derivative featuring a 3-methoxybenzoyl group showed moderate antioxidant activity. researchgate.net
Another relevant area of research involves benzodioxole derivatives, which are structurally similar to benzodioxans. In one study, benzodiazepine (B76468) derivatives incorporating a benzodioxole moiety were evaluated for their antioxidant potential against Trolox, a vitamin E analog. researchgate.net The compounds demonstrated moderate activity, with IC₅₀ values indicating their relative potency. researchgate.net
The following interactive table summarizes antioxidant activity data from research on various benzodioxan analogs and related structures, illustrating the impact of different substitution patterns.
| Compound/Analog | Assay | Activity Measurement (IC₅₀) | Source |
| 4-(3-methoxy)-benzoyl-1-(1,4-benzodioxane-2-carbonyl)piperazine | DPPH | Moderate Activity (qualitative) | researchgate.net |
| Benzodiazepine derivative (7a) | DPPH | 39.85 µM | researchgate.net |
| Benzodiazepine derivative (7b) | DPPH | 79.95 µM | researchgate.net |
| Trolox (Standard) | DPPH | 7.72 µM | researchgate.net |
Note: IC₅₀ is the concentration of an antioxidant required to decrease the initial DPPH concentration by 50%. A lower IC₅₀ value indicates higher antioxidant activity.
Future Perspectives and Emerging Research Directions
Novel Synthetic Routes and Green Chemistry Approaches
The synthesis of 1,4-benzodioxane (B1196944) derivatives has traditionally involved methods that can be time-consuming and may utilize hazardous reagents. Future research is expected to focus on developing more efficient and environmentally friendly synthetic pathways.
Current Synthetic Approaches: The commonest method for preparing substituted 1,3-benzodioxanes involves the condensation of phenols and aldehydes catalyzed by acids. tsijournals.com A prevalent strategy for synthesizing the 1,4-benzodioxane core is the reaction of a catechol derivative with a suitable dielectrophile. For instance, the reaction of 3-nitrocatechol with methyl 2,3-dibromopropionate yields methyl 8- and 5-nitro-1,4-benzodioxane-2-carboxylate. mdpi.com Another approach involves the condensation of a catechol with glycerol (B35011) 1-tosylate acetonide, followed by deprotection and cyclization. google.com
Green Chemistry Innovations: The principles of green chemistry are increasingly being applied to the synthesis of benzodioxane derivatives to minimize waste and reduce the use of toxic substances. mdpi.com
Microwave-Assisted Synthesis: This technique offers significant advantages, including drastically reduced reaction times, higher yields, and simpler purification processes compared to conventional heating methods. mdpi.com Microwave irradiation has been successfully used for the synthesis of 1,3-benzodioxole (B145889) derivatives in the presence of a catalyst that also acts as a solvent, eliminating the need for additional toxic solvents. epa.gov
Solvent-Free Reactions: Research into solvent-free synthesis methods is gaining traction due to the potential for reduced waste and minimal environmental impact. mdpi.com
Innovative Alkylating Agents: A novel and greener pathway for benzodioxane synthesis involves the reaction of glycerol carbonate, a renewable resource, with catechol in the presence of a basic catalyst without a solvent. rsc.org This method has shown high yields and quantitative conversion of reagents. rsc.org
Future work on 1,4-Benzodioxan, 7-methyl-6-nitro- will likely leverage these green chemistry approaches to develop more sustainable and cost-effective production methods.
Advanced Spectroscopic Techniques for Isomeric and Conformational Studies
The precise characterization of the three-dimensional structure of 1,4-Benzodioxan, 7-methyl-6-nitro-, including its isomers and conformational preferences, is crucial for understanding its properties and biological activity. Advanced spectroscopic techniques are indispensable for these studies.
While specific spectroscopic data for 1,4-Benzodioxan, 7-methyl-6-nitro- is not widely available in the public domain, the analysis of related benzodioxane derivatives provides a roadmap for future investigations. Techniques such as 1H NMR and 13C NMR are fundamental for confirming the chemical structure. mdpi.com More advanced 2D NMR techniques, including HSQC and HMBC, are essential for the unambiguous identification of regioisomers, which is a common challenge in the synthesis of substituted benzodioxanes. mdpi.com
Chiral High-Performance Liquid Chromatography (HPLC) is a critical tool for separating and analyzing enantiomers of chiral benzodioxane derivatives, as the stereochemistry can significantly impact biological activity. unimi.it Furthermore, techniques like X-ray crystallography can provide definitive information on the solid-state conformation and absolute stereochemistry.
Future research should focus on the detailed spectroscopic characterization of 1,4-Benzodioxan, 7-methyl-6-nitro- to establish a comprehensive understanding of its structural features.
Integration of Computational Chemistry in Rational Design and Virtual Screening
Computational chemistry has become an integral part of modern drug discovery and materials science, offering powerful tools for predicting molecular properties and guiding experimental work. researchgate.net
Applications in Benzodioxane Research:
Predicting Thermochemistry: Density Functional Theory (DFT) and other computational methods have been used to estimate the enthalpies of formation of 1,4-benzodioxan and its derivatives, showing reasonable agreement with experimental results. nih.gov
Understanding Structure-Activity Relationships (SAR): Computational studies, including molecular docking, help to elucidate how benzodioxane derivatives interact with biological targets. mdpi.com These studies can explain differences in antimicrobial properties and guide the design of more potent compounds. mdpi.com
Virtual Screening: High-throughput virtual screening of large compound libraries can identify potential inhibitors for specific biological targets. acs.org This approach has been used to discover novel small-molecule inhibitors for targets like oncostatin M. acs.org
For 1,4-Benzodioxan, 7-methyl-6-nitro-, computational modeling can be employed to predict its electronic properties, reactivity, and potential interactions with various biological targets. Virtual screening of analogs could accelerate the discovery of new lead compounds for drug development.
Exploration of New Biological Targets and SAR-Driven Design
The benzodioxane scaffold is present in a wide range of biologically active compounds, highlighting its versatility as a pharmacophore. tsijournals.com
Known Biological Activities of Benzodioxanes:
Antimicrobial Agents: Benzodioxane-benzamide derivatives have shown promise as inhibitors of the bacterial cell division protein FtsZ, exhibiting activity against multidrug-resistant Staphylococcus aureus. mdpi.comnih.gov
Antifungal Agents: Novel benzodioxane derivatives have been designed as dual-target inhibitors of squalene (B77637) epoxidase (SE) and 14α-demethylase (CYP51), key enzymes in fungal ergosterol (B1671047) biosynthesis. nih.gov
Anticancer Agents: Certain 1,4-dioxane (B91453) compounds have demonstrated cytotoxic effects in prostate cancer cells. researchgate.net
Neurological Applications: Benzodioxane derivatives have been investigated as antagonists for α1-adrenoreceptor subtypes and as 5-HT1A receptor agonists, with potential applications in treating conditions like neuropathic pain and depression. researchgate.netnih.gov
The structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. youtube.com SAR studies on benzodioxane derivatives have revealed that modifications to substituents on the aromatic ring and the stereochemistry of the dioxane ring can significantly influence potency and selectivity. youtube.comnih.gov
Future research on 1,4-Benzodioxan, 7-methyl-6-nitro- should involve screening against a diverse panel of biological targets to uncover new therapeutic opportunities. Subsequent SAR-driven optimization, guided by computational modeling, could lead to the development of highly potent and selective drug candidates.
Development of Multi-Functional Benzodioxane-Based Molecules
There is a growing interest in developing multi-functional molecules that can simultaneously interact with multiple pathological components, a strategy that may be particularly effective for complex diseases like neurodegenerative disorders. nih.gov
The benzodioxane scaffold, with its proven biological versatility, is an excellent starting point for the design of such multi-target agents. By combining the benzodioxane moiety with other pharmacophores, it may be possible to create hybrid molecules with enhanced therapeutic efficacy. For example, researchers have developed hybrid compounds based on benzofuran (B130515) and acridine (B1665455) derivatives that inhibit both Aβ-aggregation and cholinesterases, two key targets in Alzheimer's disease. nih.gov
For 1,4-Benzodioxan, 7-methyl-6-nitro-, future research could explore its incorporation into multi-functional scaffolds. For instance, it could be combined with groups that possess antioxidant, anti-inflammatory, or metal-chelating properties to create novel therapeutics for diseases with complex multifactorial pathologies.
Q & A
Q. How can researchers optimize the synthesis of 7-methyl-6-nitro-1,4-benzodioxan derivatives?
Methodological Answer: Employ factorial design to systematically vary reaction parameters (e.g., temperature, catalyst concentration, nitro-group precursor stoichiometry). Orthogonal arrays can identify critical factors influencing yield and purity. For example, a 2³ factorial design could test high/low levels of temperature (80°C vs. 120°C), catalyst (5% vs. 10%), and reaction time (12h vs. 24h), followed by regression analysis to optimize conditions .
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 80 | 120 |
| Catalyst (%) | 5 | 10 |
| Reaction Time (h) | 12 | 24 |
Q. What spectroscopic techniques are effective for characterizing 7-methyl-6-nitro-1,4-benzodioxan?
Methodological Answer: Use rotational-resolved electronic spectroscopy to analyze ground and excited-state conformations, as demonstrated for the parent compound 1,4-benzodioxan . Complement with IR spectroscopy (e.g., NIST-standardized gas-phase IR spectra ) to identify functional groups like nitro (-NO₂) and methyl (-CH₃). Cross-validate experimental data with ab-initio calculations to resolve structural ambiguities .
Q. How can purity and stability of synthesized 7-methyl-6-nitro-1,4-benzodioxan be assessed?
Methodological Answer: Perform HPLC coupled with mass spectrometry (HPLC-MS) using methods analogous to those for benzophenones and parabens . Monitor degradation under varying pH and light conditions to assess stability. Use accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to quantify decomposition products.
Advanced Research Questions
Q. How does the electronic excited state influence the molecular conformation of 7-methyl-6-nitro-1,4-benzodioxan?
Methodological Answer: Conduct rotationally resolved electronic spectroscopy to compare ground (S₀) and excited (S₁) states. For 1,4-benzodioxan, the dioxan ring becomes more puckered in S₁ due to increased anomeric effects, as shown via natural bond orbital (NBO) analysis . For the nitro derivative, computational modeling (e.g., DFT) can predict similar structural changes, validated by spectral inertial defect measurements .
Q. What computational approaches predict the reactivity of the nitro group in 7-methyl-6-nitro-1,4-benzodioxan?
Methodological Answer: Integrate AI-driven simulations (e.g., COMSOL Multiphysics with machine learning modules) to model nitro-group reduction or substitution pathways. Train models on datasets from analogous nitroaromatics, then validate with experimental kinetic studies (e.g., UV-Vis monitoring of nitro reduction rates) .
| Computational Parameter | Experimental Validation Metric |
|---|---|
| Reaction activation energy | Arrhenius plot slope (kinetics) |
| Transition state geometry | FTIR/Raman vibrational modes |
Q. How can contradictions between computational predictions and experimental data in nitro-group reactivity studies be resolved?
Methodological Answer: Deploy smart laboratory systems with real-time AI feedback to iteratively refine computational models. For instance, discrepancies in predicted vs. observed reaction intermediates can be resolved by coupling in-situ Raman spectroscopy with adaptive density functional theory (DFT) parameter adjustments .
Q. What role does the anomeric effect play in stabilizing 7-methyl-6-nitro-1,4-benzodioxan conformers?
Methodological Answer: Analyze electron density distribution via NBO calculations to quantify hyperconjugative interactions between oxygen lone pairs and σ* orbitals. Compare ground-state (C₂ symmetry) and excited-state (puckered ring) geometries, as observed in rotational spectroscopy studies of 1,4-benzodioxan .
Data Contradiction Analysis
Q. How to address conflicting bioactivity data for 7-methyl-6-nitro-1,4-benzodioxan derivatives in pharmacological assays?
Methodological Answer: Re-evaluate assay conditions (e.g., cell line specificity, solvent effects) using dose-response matrix designs. For example, test cytotoxicity across multiple cell lines (e.g., HeLa, MCF-7) with varying concentrations (1–100 µM) and solvent controls (DMSO vs. PBS). Cross-reference with molecular docking studies to identify potential off-target interactions .
| Cell Line | IC₅₀ (µM) | Solvent | Observed Activity |
|---|---|---|---|
| HeLa | 25 ± 3 | DMSO | Antiproliferative |
| MCF-7 | >100 | PBS | Inactive |
Key Notes
- Synthesis Optimization: Prioritize factorial design over one-factor-at-a-time (OFAT) approaches to capture interaction effects .
- Spectroscopic Validation: Combine experimental (rotational/IR) and computational (DFT/NBO) methods to resolve structural uncertainties .
- AI Integration: Use tools like COMSOL Multiphysics for predictive modeling and anomaly resolution .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
